molecular formula C17H14ClNO2 B5202042 4-(4-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione

4-(4-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione

Cat. No. B5202042
M. Wt: 299.7 g/mol
InChI Key: PRRIKTGPPBAHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione is a chemical compound that belongs to the class of tetracyclic compounds. It is also known as Gabazine, which is a potent and selective antagonist of the GABAA receptor. This compound has been widely studied for its potential use in the treatment of various neurological disorders, such as epilepsy, anxiety, and insomnia.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione.

Mechanism of Action

Gabazine acts as a competitive antagonist of the GABAA receptor. It binds to the receptor site and prevents the binding of GABA, which is the endogenous ligand for the receptor. By blocking the GABAA receptor, Gabazine can increase neuronal excitability and reduce seizure activity. It has also been shown to have anxiolytic and sedative effects, making it a potential treatment for anxiety and insomnia.
Biochemical and Physiological Effects:
Gabazine has been shown to have a range of biochemical and physiological effects. It can increase neuronal excitability and reduce seizure activity by blocking the GABAA receptor. It has also been shown to have anxiolytic and sedative effects, making it a potential treatment for anxiety and insomnia. However, Gabazine has been shown to have some adverse effects, such as impairing cognitive function and inducing seizures at high doses.

Advantages and Limitations for Lab Experiments

Gabazine has some advantages and limitations for lab experiments. It is a potent and selective antagonist of the GABAA receptor, making it a useful tool for studying the role of GABA in the central nervous system. However, Gabazine has some limitations, such as inducing seizures at high doses, which can complicate the interpretation of experimental results. It is also important to note that Gabazine has a short half-life, which can make it difficult to maintain a stable concentration in experiments.

Future Directions

There are several future directions for the study of 4-(4-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione. One direction is to further investigate the potential use of Gabazine in the treatment of neurological disorders, such as epilepsy, anxiety, and insomnia. Another direction is to develop more potent and selective GABAA receptor antagonists for use in research and clinical applications. Additionally, it would be interesting to study the structural basis of the interaction between Gabazine and the GABAA receptor, which could provide insights into the design of new drugs targeting the receptor.

Synthesis Methods

The synthesis of 4-(4-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione involves the reaction of 4-chlorobenzoic acid with methylamine and cyclohexanone in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is then reduced to the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

4-(4-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione has been extensively studied for its potential use in the treatment of various neurological disorders, such as epilepsy, anxiety, and insomnia. It acts as a potent and selective antagonist of the GABAA receptor, which is a major inhibitory neurotransmitter in the central nervous system. By blocking the GABAA receptor, Gabazine can increase neuronal excitability and reduce seizure activity. It has also been shown to have anxiolytic and sedative effects, making it a potential treatment for anxiety and insomnia.

properties

IUPAC Name

4-(4-chlorophenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c18-8-1-3-9(4-2-8)19-16(20)14-10-5-6-11(13-7-12(10)13)15(14)17(19)21/h1-6,10-15H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRIKTGPPBAHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.